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molecular formula C12H11N B8600559 5-(2-Propen-1-yl)quinoline CAS No. 475215-28-2

5-(2-Propen-1-yl)quinoline

Cat. No. B8600559
M. Wt: 169.22 g/mol
InChI Key: BHJDPQOAJYAFLK-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

5-Allyl-quinoline (3.12 g, 18.4 mmol) was dissolved in 40 mL methanol and 40 mL methylene chloride and cooled to −78° C. Ozone was bubbled in until a green solution was seen. Sodium borohydride (1.4 g, 36.8 mmol) was added. The reaction was warmed to room temperature and stirred for 2 hours. The reaction was quenched with water. A saturated solution of KHPO4 was added and the mixture extracted with methylene chloride. The organic extracts were dried with Na2SO4, filtered, and concentrated in vacuo. The crude product was chromatographed with ethyl acetate to yield 1.6 g (50%) of 2-quinolin-5-yl-ethanol as a yellow solid. MS (APCI) m/z 174.1 (M+1).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)[CH:2]=C.C(Cl)Cl.[BH4-].[Na+].C[OH:20]>>[N:9]1[C:10]2[C:5](=[C:4]([CH2:1][CH2:2][OH:20])[CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
C(C=C)C1=C2C=CC=NC2=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ozone was bubbled in until a green solution
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
ADDITION
Type
ADDITION
Details
A saturated solution of KHPO4 was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=CC2=C(C=CC=C12)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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